Tripotassium hexakis(cyano-C)manganate
Description
Contextualization within Cyanometalate Chemistry
Cyanometalates are a class of coordination compounds where metal ions are complexed with one or more cyanide ligands. ontosight.aiwikipedia.org The cyanide ion (CN⁻) is a versatile ligand; it can form strong sigma bonds due to its negative charge and also act as a π-acid ligand, similar to carbon monoxide. researchgate.net This dual bonding capability allows it to stabilize metals in various oxidation states. researchgate.net Cyanide's ability to act as a bridging ligand, forming M-C≡N-M' linkages, is fundamental to the formation of extended one-, two-, and three-dimensional polymeric structures. researchgate.netreading.ac.uk
Tripotassium hexakis(cyano-C)manganate serves as a classic example of a discrete, molecular cyanometalate anion, [Mn(CN)₆]³⁻. ontosight.ai In this complex, the cyanide ligands are terminally bonded to the manganese center through their carbon atoms. ontosight.ai The study of such discrete cyanometalate complexes is crucial as they often serve as the fundamental "building blocks" for constructing larger, more complex coordination polymers and framework materials. researchgate.netacs.org The specific properties of K₃[Mn(CN)₆], such as the oxidation state of the manganese (Mn(III)) and the geometry of the hexacyano anion, dictate the structural and electronic characteristics of the larger frameworks it can form. ontosight.aiwikipedia.org
Significance as a Prussian Blue Analogue (PBA)
Prussian Blue Analogues (PBAs) are a class of coordination polymers with a characteristic open, porous framework structure. rsc.orgscispace.com They are formed by the self-assembly of hexacyanometalate complexes, like [Fe(CN)₆]³⁻/⁴⁻, with other transition metal ions. rsc.org These materials have garnered significant research interest due to their versatile applications in areas such as energy storage, catalysis, and as sensing materials. researchgate.netnih.govresearchgate.net
While K₃[Mn(CN)₆] is a discrete molecular compound and not a polymeric PBA itself, it is a critical precursor for synthesizing manganese-containing PBAs. ontosight.airesearchgate.net By reacting K₃[Mn(CN)₆] with other metal salts, researchers can create extended frameworks where the [Mn(CN)₆]³⁻ units are linked to other metal centers through the nitrogen atoms of the cyanide ligands. researchgate.net The resulting manganese-based PBAs, such as manganese hexacyanoferrate, are explored for their unique electrochemical properties, particularly as cathode materials in rechargeable batteries for sodium-ion and potassium-ion systems. nih.govrsc.org The robust, open framework of these derived PBAs allows for the reversible insertion and extraction of alkali ions with minimal structural change, a key feature for battery applications. scispace.comresearchgate.net
Overview of Research Trajectories and Academic Relevance
The academic relevance of this compound stems from its foundational role in several key areas of inorganic and materials chemistry. Research involving this compound follows several distinct trajectories.
First, it is a subject of fundamental coordination chemistry studies. Researchers investigate its synthesis, electronic structure, and reactivity to better understand the behavior of manganese in a cyanide ligand field. The ability of the hexacyanomanganate complex to participate in redox reactions, with manganese existing in Mn(II), Mn(III), and Mn(IV) states, is a well-known area of study. wikipedia.org
Second, a significant research trajectory focuses on its use as a building block for advanced materials. ontosight.ai This includes its role in the synthesis of:
Prussian Blue Analogues (PBAs): As detailed previously, K₃[Mn(CN)₆] is a key precursor for creating high-performance electrode materials for next-generation batteries. nih.govrsc.org
Metal-Organic Frameworks (MOFs): The hexacyanomanganate(III) anion can be used as a structural node to construct complex, porous materials with potential applications in catalysis and gas storage. ontosight.ai
Finally, the compound is relevant in the field of catalysis, where the manganese complex itself can act as a catalyst for certain organic oxidation reactions. ontosight.ai The uniform distribution of metal centers in materials derived from K₃[Mn(CN)₆] makes them robust templates for preparing highly porous nanostructures of metal oxides, sulfides, and carbides for various catalytic and electrochemical applications. rsc.org
| Identifier | Value |
| PubChem CID | 26400 nih.gov |
| EC Number | 237-848-8 chemspider.com |
| MDL Number | MFCD00049673 americanelements.com |
| InChIKey | LZBBTZQCVXSUJB-UHFFFAOYSA-N wikidata.org |
Properties
IUPAC Name |
tripotassium;manganese;hexacyanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6CN.3K.Mn/c6*1-2;;;;/q6*-1;3*+1; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZBBTZQCVXSUJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[K+].[K+].[K+].[Mn] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6K3MnN6-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14023-90-6 | |
| Record name | Manganate(3-), hexacyano-, tripotassium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014023906 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tripotassium hexakis(cyano-C)manganate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.394 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Reaction Pathways
Direct Synthesis Approaches for K₃[Mn(CN)₆]
Tripotassium hexakis(cyano-C)manganate(III), with the formula K₃[Mn(CN)₆], is a coordination compound consisting of a central manganese(III) ion octahedrally coordinated to six cyanide ligands. ontosight.ai Its synthesis involves the careful oxidation of manganese(II) precursors in the presence of excess cyanide ions.
The direct synthesis of K₃[Mn(CN)₆] typically starts with a water-soluble manganese(II) salt, such as manganese(II) chloride or manganese(II) sulfate (B86663). The core of the synthesis is the reaction of the Mn²⁺ ions with a cyanide source, usually potassium cyanide (KCN), in an aqueous solution. In the initial step, the addition of KCN to the Mn(II) salt solution leads to the formation of the hexacyanomanganate(II) complex, [Mn(CN)₆]⁴⁻. This species remains in solution and is subsequently oxidized to the target manganese(III) complex.
A typical procedure involves dissolving a manganese(II) salt in water and adding a concentrated solution of potassium cyanide. An excess of cyanide is necessary to ensure the complete formation of the hexacyano complex and to prevent the precipitation of manganese(II) hydroxide. The resulting solution containing the [Mn(CN)₆]⁴⁻ anion is then subjected to oxidation.
The conversion of the intermediate manganese(II) complex, [Mn(CN)₆]⁴⁻, to the final manganese(III) product, [Mn(CN)₆]³⁻, is a critical oxidation step. ontosight.ai This transformation is readily achieved by introducing a suitable oxidizing agent into the reaction mixture. Common oxidizing agents for this purpose include air (bubbled through the solution), hydrogen peroxide, or persulfates.
One established method involves a two-step process where manganese(III) orthophosphate is first prepared and then used to synthesize the final product. iitr.ac.in However, direct oxidation is more common. Upon successful oxidation, the solution's color changes, and the target compound, K₃[Mn(CN)₆], precipitates as characteristic red crystalline needles, which can then be collected, washed, and purified by recrystallization from water. iitr.ac.in
| Parameter | Description | Typical Reagents/Conditions | Reference |
|---|---|---|---|
| Manganese Precursor | Source of manganese ions. | Manganese(II) chloride (MnCl₂), Manganese(II) sulfate (MnSO₄) | iitr.ac.in |
| Cyanide Ligand Source | Provides the cyanide ligands for coordination. | Potassium cyanide (KCN) | ontosight.ai |
| Oxidizing Agent | Converts Mn(II) to Mn(III). | Air, Hydrogen peroxide (H₂O₂) | ontosight.ai |
| Product Form | Physical appearance of the final compound. | Red crystalline needles | iitr.ac.in |
Controlled Synthesis of Manganese-based Prussian Blue Analogues Incorporating Hexacyanomanganate Units
Manganese-based Prussian Blue Analogues (PBAs) are a class of coordination polymers with an open, three-dimensional framework structure. mdpi.comrsc.org These materials have the general formula AₓM[M'(CN)₆]ᵧ·zH₂O, where A is an alkali metal ion and M and M' are transition metals. mdpi.com When hexacyanomanganate units are incorporated, manganese can occupy either the M' site, coordinated to carbon, or the M site, coordinated to nitrogen. These materials are synthesized through several methods that control their crystallinity, defect density, and morphology.
Coprecipitation is the most common, scalable, and cost-effective method for synthesizing manganese-based PBAs. nih.gov The process involves the controlled mixing of two precursor solutions: one containing a manganese salt (e.g., MnSO₄) and another containing a hexacyanometalate salt (e.g., K₃[Mn(CN)₆]). rsc.orgmdpi.com The rapid reaction between the metal ions and the hexacyanometalate complex leads to the precipitation of the PBA. nih.gov
| Parameter | Effect on Product | Example Finding | Reference |
|---|---|---|---|
| Precursor Molar Ratio | Affects stoichiometry and defect concentration. | An Fe:Mn ratio of 1:2 resulted in low Fe(CN)₆ defects in MnHCF. | mdpi.comnih.gov |
| Reactant Concentration | Influences particle size and nucleation rate. | A c(Mn²⁺) of 0.02 mol/L was found to be optimal for performance. | mdpi.comnih.gov |
| Reaction Time | Impacts crystal growth and purity. | A reaction time of 12 hours yielded a high sodium content and low interstitial water. | mdpi.comnih.gov |
| Temperature | Affects crystallinity and vacancy formation. | Lower temperatures generally decrease the number of vacancies. | nih.gov |
Hydrothermal and solvothermal syntheses are techniques that involve carrying out the chemical reaction in an aqueous solution (hydrothermal) or an organic solvent (solvothermal) within a sealed vessel, known as an autoclave, at elevated temperatures and pressures. These methods are known to produce materials with high crystallinity, controlled morphology, and fewer defects compared to room-temperature coprecipitation. researchgate.net
For manganese-based compounds, hydrothermal synthesis has been effectively used to create various nanostructures. mdpi.commendeley.com In the context of PBAs, a microwave-assisted solvothermal (MW-ST) method was developed to synthesize high-quality analogues with low water content and good thermal stability, which are desirable properties for many applications. rsc.org The controlled environment inside the autoclave allows for slower crystal growth, leading to a more ordered and stable framework structure.
Ball milling is a mechanochemical, solid-state synthesis technique that avoids the use of solvents. uwo.ca In this method, the solid precursors (e.g., a transition metal salt and a hexacyanometalate salt) are placed in a milling jar with hardened steel or ceramic balls. uwo.ca The high-energy collisions generated by the rotation of the jar provide the energy to initiate the chemical reaction.
This technique is particularly effective for producing PBAs. researchgate.netuwo.ca The crystal water present in the reactants can be released during milling, acting as a transient solvent that facilitates the reaction. uwo.camdpi.com Key controlling factors include the rotation speed, ball grinding time, the ratio of the mass of the balls to the reactants, and the reaction atmosphere. uwo.ca Ball milling is a high-yield method that can be scaled for industrial production and often results in ultrafine, nanoscale particles with a large surface area, which can enhance their performance in applications like batteries. uwo.camdpi.com
Synthesis of Related Cyanide-Bridged Manganese Complexes
The hexacyanomanganate(III) anion, [Mn(CN)₆]³⁻, a key component of this compound, serves as a versatile building block in the synthesis of a diverse array of cyanide-bridged manganese complexes. These complexes, particularly heterometallic systems, are of significant interest due to their unique structural topologies and magnetic properties. The rational design of these materials often involves strategic ligand design and the use of well-defined building block strategies to control the final architecture and functionality of the resulting coordination polymers.
Heterometallic Cyanide-Bridged Systems
The synthesis of heterometallic cyanide-bridged systems involving the [Mn(CN)₆]³⁻ anion has led to the formation of novel molecular materials with intriguing magnetic behaviors. These systems are typically assembled by reacting a manganese-cyanide precursor with a metal complex that has labile coordination sites, allowing for the formation of cyanide bridges.
One notable example involves the reaction of a manganese(III) Schiff-base complex with a tricyanoiron(III) building block, resulting in cyanide-bridged Fe(III)-Mn(III) bimetallic coordination polymers. nih.gov The structure of these complexes often consists of alternating units of the manganese Schiff-base cation and the iron-cyanide anion, linked by cyanide ligands. researchgate.netrsc.org The magnetic properties of these materials are highly dependent on the nature of the bridging cyanide group and the geometry of the metal centers, with studies revealing both ferromagnetic and antiferromagnetic interactions. researchgate.netrsc.orgnih.gov
In addition to iron, other metals have been incorporated into cyanide-bridged manganese complexes. For instance, one-dimensional chain complexes of M(I)-Mn(II) (where M = Ag, Au) have been synthesized, featuring alternating [Mn(L)]²⁺ and [M(CN)₂]⁻ units. rsc.orgpsu.edu These structures demonstrate weak antiferromagnetic interactions between the manganese(II) ions through the extended NC–M–CN bridge. rsc.orgpsu.edu The synthesis of a tetranuclear W(V)₂Mn(III)₂ complex has also been reported, where the cyanide and phenoxide ligands bridge the metal centers, resulting in a single-molecule magnet (SMM) behavior. acs.org
The versatility of the cyanide ligand as a bridging unit allows for the formation of various structural dimensionalities, from discrete polynuclear clusters to one-, two-, and three-dimensional coordination polymers. nih.govnih.govrsc.orgias.ac.in For example, using different pentadentate macrocyclic ligands with the [Mn(CN)₆]³⁻ building block has yielded both linear Mn(II)₂Mn(III) trinuclear clusters and 2D cyanide-bridged networks. rsc.org
| Complex | Bridging Metals | Dimensionality | Magnetic Property | Reference |
|---|---|---|---|---|
| {[Mn(L¹)][Fe(bpb)(CN)₂]}ClO₄·0.5H₂O | Fe(III)-Mn(II) | 1D | Antiferromagnetic | nih.gov |
| [Ag(CN)₂Mn(L¹)][Ag(CN)₂] | Ag(I)-Mn(II) | 1D | Weak Antiferromagnetic | rsc.orgpsu.edu |
| [Au(CN)₂Mn(L¹)][Au(CN)₂] | Au(I)-Mn(II) | 1D | Weak Antiferromagnetic | rsc.orgpsu.edu |
| [W(bpy)(CN)₆]₂[Mn(L)]₂·3H₂O | W(V)-Mn(III) | 0D (Tetranuclear) | Single-Molecule Magnet | acs.org |
| [Mn(5-Me-salen)Fe(bpb)(CN)₂]·0.5H₂O·MeOH | Fe(III)-Mn(III) | 1D | Single-Chain Magnet | researchgate.netrsc.org |
Ligand Design and Building Block Strategies
Ligand Design:
The ligands employed in these syntheses can be broadly categorized. Polydentate Schiff-base ligands, for example, are frequently used to create stable manganese complexes with specific coordination geometries. nih.govias.ac.innih.gov These ligands can be systematically modified to tune the electronic and steric properties of the manganese center, thereby influencing the magnetic exchange interactions across the cyanide bridge. For instance, the use of different substituted salen-type ligands on the Mn(III) center in Fe(III)-Mn(III) chains can modulate the magnetic behavior, leading to either ferromagnetic or antiferromagnetic coupling. researchgate.netrsc.org
Macrocyclic ligands, such as those based on pyridine (B92270) or other N-heterocycles, offer another level of control over the structure. rsc.orgpsu.edursc.org These ligands can encapsulate the manganese ion, leaving specific coordination sites available for cyanide bridging. The rigidity and pre-organized nature of macrocycles can direct the assembly process towards desired topologies. rsc.orgpsu.edu
Building Block Strategies:
The "building block" or "metalloligand" approach is a powerful strategy for constructing complex coordination architectures. mdpi.com In this methodology, pre-synthesized metal-ligand complexes with specific functionalities are used as building units. The hexacyanomanganate(III) anion, [Mn(CN)₆]³⁻, is a prime example of such a building block. rsc.orgrsc.org Its octahedral geometry and multiple cyanide ligands provide predictable connectivity points for assembling higher-order structures.
By reacting [Mn(CN)₆]³⁻ with cationic metal complexes containing labile ligands, researchers can systematically build extended networks. rsc.org For example, the reaction of [Mn(CN)₆]³⁻ with a seven-coordinate macrocyclic Mn(II) complex can lead to the formation of a 2D network. rsc.org Similarly, the use of dicyanide-containing precursors, such as [Fe(L')(CN)₂]⁻, allows for the construction of one-dimensional chains with alternating metal centers. nih.govnih.gov
The combination of tailored organic ligands and well-defined metal-cyanide building blocks provides a robust toolkit for the rational design and synthesis of novel cyanide-bridged manganese complexes with targeted structures and magnetic properties. nih.govrsc.org This approach has been successfully employed to create a range of materials, from single-molecule magnets to single-chain magnets and three-dimensional magnetic ordering systems. researchgate.netrsc.orgacs.orgrsc.org
| Category | Example | Role in Synthesis | Resulting Complex Type | Reference |
|---|---|---|---|---|
| Schiff Base Ligand | salen (N,N'-bis(salicylidene)ethylenediamine) | Controls Mn coordination environment and steric bulk. | 1D Fe(III)-Mn(III) chains | nih.gov |
| Macrocyclic Ligand | L¹ (pentadentate N₅ macrocycle) | Encapsulates Mn(II) and directs chain formation. | 1D Ag(I)-Mn(II) and Au(I)-Mn(II) chains | rsc.orgpsu.edu |
| Cyanide Building Block | [Mn(CN)₆]³⁻ | Provides multiple bridging points for network formation. | Trinuclear clusters and 2D networks | rsc.orgrsc.org |
| Dicyanide Building Block | [Fe(bpb)(CN)₂]⁻ | Acts as a linear linker between metal centers. | 1D Fe(III)-Mn(II) single chain complexes | nih.gov |
Crystallographic and Structural Investigations
Determination of Crystal Structure and Lattice Parameters
The precise measurement of the crystal lattice is fundamental to understanding the material's structure.
Single-crystal X-ray diffraction studies have been crucial in determining the precise atomic arrangement of K₃[Mn(CN)₆]. Early investigations established that the compound crystallizes in a monoclinic system. One detailed analysis determined the space group to be P2₁/c, with unit cell dimensions of a = 7.09 Å, b = 10.49 Å, c = 8.46 Å, and β = 107.6°. iucr.org This structure is noted to be closely isomorphous with potassium ferricyanide (B76249) (K₃[Fe(CN)₆]). iucr.org The unit cell contains two formula units (Z=2). iucr.org
Computational studies, such as those cataloged by the Materials Project, provide calculated lattice parameters for a stable monoclinic structure also with the P2₁/c space group, but with different cell dimensions: a = 10.671 Å, b = 7.198 Å, and c = 8.448 Å. materialsproject.org These variations highlight the sensitivity of crystallographic data to experimental conditions and computational models.
| Parameter | Experimental Value iucr.org | Calculated Value materialsproject.org |
|---|---|---|
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| a (Å) | 7.09 | 10.671 |
| b (Å) | 10.49 | 7.198 |
| c (Å) | 8.46 | 8.448 |
| β (°) | 107.6 | 90 |
| Volume (ų) | 599.6 | 648.5 |
| Z | 2 | Not specified |
While single-crystal XRD provides detailed structural data, powder XRD is essential for routine phase identification and for studying polycrystalline materials. For manganese-based Prussian blue analogues (PBAs), which share the cyanometalate framework, synchrotron XRD has proven invaluable. This high-resolution technique is instrumental in monitoring subtle structural changes and phase transitions that occur during electrochemical processes, such as ion intercalation. nih.govresearchgate.net For instance, in sodium manganese hexacyanomanganate, synchrotron XRD patterns revealed transitions from a cubic phase to monoclinic and orthorhombic phases upon sodium ion insertion. researchgate.net These studies underscore the dynamic nature of the PBA framework.
Analysis of Coordination Geometry and Bonding within the [Mn(CN)₆]³⁻ Anion
The chemical behavior of K₃[Mn(CN)₆] is dominated by the properties of the complex anion, [Mn(CN)₆]³⁻.
The [Mn(CN)₆]³⁻ anion consists of a central manganese ion octahedrally coordinated by six cyanide ligands through the carbon atoms. quora.comsarthaks.com Structural determinations have provided precise measurements of the bond lengths within this complex. The average manganese-carbon (Mn-C) bond length is reported to be approximately 1.98 Å. core.ac.uk The carbon-nitrogen (C-N) triple bond length averages around 1.15 Å. core.ac.ukwikipedia.org These values are consistent with those found in related hexacyanomanganate complexes, such as [Mn(CN)₆]²⁻, where the average Mn-C and C-N distances are 1.97 Å and 1.15 Å, respectively. core.ac.uk The Mn-C-N linkage is nearly linear, with angles close to 180°. core.ac.uk
| Bond | K₃[Mn(CN)₆] core.ac.uk | [N(PPh₃)₂]₂[Mn(CN)₆] core.ac.uk | Typical C≡N Triple Bond wikipedia.org |
|---|---|---|---|
| Mn-C (Å) | 1.98 | 1.97 | - |
| C-N (Å) | 1.15 | 1.15 | 1.158 |
Structural Evolution of Manganese-based Prussian Blue Analogues
This compound is a member of the broader class of materials known as Prussian blue analogues (PBAs). These materials have a general formula of AₓM'[M''(CN)₆]ᵧ·zH₂O and are characterized by a robust open framework of M'-N-C-M'' linkages. mdpi.com Manganese-based PBAs, such as manganese hexacyanoferrate (MnHCF) and manganese hexacyanomanganate (MnHCMn), have attracted significant interest. nih.govresearchgate.netresearchgate.net
The structural framework of these materials is highly flexible, allowing for the intercalation and deintercalation of various alkali ions (A). This process often induces significant, reversible structural changes. Upon intercalation, the framework can distort from a high-symmetry cubic structure to lower-symmetry tetragonal, rhombohedral, or monoclinic phases. researchgate.netrsc.orgacs.org For example, the insertion of sodium ions into the MnHCMn framework causes a transition from a face-centered cubic phase to more distorted monoclinic structures. researchgate.net These phase transitions are a direct consequence of the interaction between the intercalated cations and the cyanometalate framework, involving the tilting and distortion of the [Mn(CN)₆] octahedra. rsc.org The study of this structural evolution is critical for applications such as ion batteries, where these materials serve as cathode materials. mdpi.comresearchgate.net
Influence of Crystalline Water Content on Structure
The presence of water within the crystal lattice of hexacyanometallates can significantly influence their structure and properties. This water can be present in two primary forms: coordinated water, which is directly bonded to the metal centers, and zeolitic or interstitial water, which occupies the channels and cavities within the framework without being directly bonded to the metal ions. patsnap.comnih.gov
While specific studies detailing the influence of crystalline water content on the structure of this compound were not found in the provided search results, the behavior of related compounds suggests that hydrated forms of K₃[Mn(CN)₆] could exhibit different crystallographic parameters compared to the anhydrous form. The presence of water molecules would likely lead to an expansion of the unit cell and could influence the coordination of the potassium ions within the interstitial sites. Spectroscopic techniques such as infrared (IR) and Raman spectroscopy can be employed to identify the presence and nature of water within the crystal lattice of such compounds. rsc.org
Advanced Spectroscopic Characterization
X-ray Absorption Spectroscopy (XAS) and X-ray Emission Spectroscopy (XES)
X-ray absorption and emission spectroscopies are powerful element-specific techniques used to probe the electronic structure of materials. They provide detailed information about the oxidation state, coordination geometry, spin state, and metal-ligand interactions of the absorbing atom.
Manganese K-edge X-ray Absorption Near Edge Structure (XANES) is a highly sensitive tool for determining the oxidation state and local geometry of the manganese center in a complex. The absorption edge energy, which corresponds to the excitation of a 1s core electron, shifts to higher energies as the effective nuclear charge on the metal increases, directly correlating with a higher oxidation state. scielo.branl.gov For manganese compounds, this shift is a well-established indicator of valence. researchgate.netresearchgate.net In the case of Tripotassium hexakis(cyano-C)manganate, the absorption edge is centered at approximately 6559 eV, which is characteristic of the Mn(III) oxidation state. scielo.br
The pre-edge region of the XANES spectrum, typically found 15–20 eV below the main edge, arises from 1s to 3d electronic transitions. anl.gov The intensity and shape of these pre-edge features are dictated by selection rules. For a manganese atom in a centrosymmetric coordination environment, such as the ideal octahedral geometry in the [Mn(CN)₆]³⁻ anion, the 1s → 3d transition is dipole-forbidden, resulting in a very weak pre-edge peak. scielo.br The low intensity of this feature in the spectrum of K₃[Mn(CN)₆] thus confirms the presence of a (quasi) inversion center, consistent with its octahedral coordination by six carbon atoms from the cyanide ligands.
Kβ X-ray Emission Spectroscopy (XES) provides direct insight into the spin state of the manganese atom. The main Kβ line results from the decay of a 3p electron to fill the 1s core hole created during the initial X-ray absorption event. nih.govacs.org This process is sensitive to the 3p-3d exchange interaction, which is dependent on the number of unpaired 3d electrons. researchgate.netplu.edu The mainline is split into two primary features: the main Kβ₁,₃ peak and a lower-energy satellite peak known as Kβ'. acs.org
The energy separation and relative intensity of the Kβ' and Kβ₁,₃ peaks serve as a fingerprint for the metal's spin state. acs.org A decrease in the number of unpaired electrons (a lower spin state) generally leads to a decrease in the energy splitting between these features. plu.eduacs.org For the [Mn(CN)₆]³⁻ complex, the manganese center has a d⁴ electron configuration. The strong ligand field imposed by the cyanide ligands results in a low-spin state (S=1). The Kβ XES spectrum for this compound would therefore exhibit a characteristic splitting and intensity pattern for the Kβ mainline that is distinct from high-spin Mn(III) (S=2) complexes, confirming the low-spin electronic structure. researchgate.netplu.edu While the ligand environment has a minor influence on Kβ XES spectra compared to XANES, the primary determinant of the spectral shape remains the spin state. nih.govacs.org
Resonant Inelastic X-ray Scattering (RIXS)
Resonant Inelastic X-ray Scattering (RIXS) is an advanced photon-in/photon-out spectroscopic technique that provides a two-dimensional map of electronic excitations. nih.govresearchgate.net By tuning the incident X-ray energy to a specific absorption resonance (like the Mn K pre-edge), RIXS can probe low-energy valence excitations with high resolution. aps.org
One of the key advantages of RIXS is its ability to separate the weak pre-edge features from the intense main absorption edge with much greater clarity than conventional XANES. nih.govnih.gov This is achieved by plotting the data across both the incident energy and the energy transfer axes. This enhanced resolution allows for a more detailed analysis of the crystal field splitting and the electronic structure of the 3d orbitals, which are directly probed by the 1s→3d pre-edge transitions. researchgate.netnih.gov
While all manganese centers in a pure K₃[Mn(CN)₆] crystal are chemically identical, RIXS is a site-selective technique. If a material contained manganese in different chemical environments or oxidation states, RIXS could be used to obtain separate XANES-like spectra for each distinct site by selectively tuning the incident energy and analyzing the corresponding emission energies. This capability makes RIXS a powerful tool for studying complex materials with multiple metal sites. arxiv.org
Mn K-edge RIXS is particularly effective for characterizing ligand-to-metal charge transfer (LMCT) excitations. nih.gov In a study of K₃[Mn(CN)₆], RIXS measurements with incident X-ray energies tuned to the pre-edge peaks (corresponding to transitions into unoccupied Mn 3d-derived T₂g and E₉ orbitals) revealed distinct resonances in the energy transfer dimension. nih.gov These features, observed in the energy transfer range of 2 to 12 eV, were identified as LMCT excitations. nih.gov This assignment was supported by density functional theory (DFT) calculations, which indicated that the process involves the filling of the 1s core-hole from occupied molecular orbitals that are primarily of ligand (cyanide) character. nih.gov These measurements demonstrate the power of RIXS to directly probe and assign the valence electronic structure and charge-transfer phenomena in coordination compounds. nih.gov
Vibrational Spectroscopy (IR and Raman)
Infrared (IR) and Raman spectroscopies are used to probe the vibrational modes of a molecule. For metal-cyanide complexes, the most characteristic vibrations are the stretching frequencies of the cyanide (C≡N) ligand.
The C≡N stretching mode in K₃[Mn(CN)₆] is both IR and Raman active. Its frequency is sensitive to the oxidation state of the central metal atom and the degree of π-backbonding between the metal d-orbitals and the π* orbitals of the cyanide ligand. In K₃[Mn(CN)₆], the Raman-active C≡N stretching modes (ν₁ and ν₃) are observed to overlap, resulting in a single, intense peak at 2129 cm⁻¹. acs.org This frequency is higher than that observed for the corresponding hexacyanomanganate(II) complex ([Mn(CN)₆]⁴⁻), where the ν₁ and ν₃ modes are found at 2082 cm⁻¹ and 2066 cm⁻¹, respectively. acs.org This shift to higher frequency upon oxidation from Mn(II) to Mn(III) is expected, as the reduced π-backdonation in the Mn(III) complex leads to a stronger C≡N bond.
| Spectroscopic Data for K₃[Mn(CN)₆] and Related Species | |
| Technique | Feature |
| Mn K-edge XANES | Edge Position |
| Mn K-edge XANES | Pre-edge Peak |
| Kβ XES | Mainline Splitting |
| RIXS | Energy Transfer |
| Vibrational Frequencies (cm⁻¹) for [Mn(CN)₆]ⁿ⁻ Anions | |
| Complex | Oxidation State |
| [Mn(CN)₆]³⁻ | Mn(III) |
| [Mn(CN)₆]⁴⁻ | Mn(II) |
| [Mn(CN)₆]⁵⁻ | Mn(I) |
Cyanide Stretching Frequencies (νCN)
The cyanide stretching frequency (νCN) in the infrared (IR) spectrum of this compound is a key diagnostic tool for understanding the bonding between the manganese center and the cyanide ligands. For K₃[Mn(CN)₆], the νCN is observed at approximately 2125 cm⁻¹ sciepub.com. This frequency is sensitive to the oxidation state of the central metal ion.
The position of the νCN band is influenced by the degree of π-backbonding from the metal d-orbitals to the π* orbitals of the cyanide ligand. A higher degree of backbonding results in a lower νCN frequency due to the weakening of the C≡N triple bond. Conversely, a decrease in backbonding strengthens the C≡N bond and shifts the stretching frequency to a higher wavenumber.
The influence of the manganese oxidation state on the cyanide stretching frequency can be seen by comparing K₃[Mn(CN)₆] (with Mn(III)) to related compounds:
| Compound | Manganese Oxidation State | Cyanide Stretching Frequency (cm⁻¹) |
| K₃[Mn(CN)₆] | +3 | 2125 sciepub.com |
| K₄[Mn(CN)₆] | +2 | 2060 sciepub.com |
| K₅[Mn(CN)₆] | +1 | 2048 sciepub.com |
As the oxidation state of manganese decreases, the metal center becomes more electron-rich, leading to increased π-backbonding to the cyanide ligands and a subsequent decrease in the cyanide stretching frequency.
Monitoring Electrochemical and Photochemical Transformations via In Situ Raman
In situ Raman spectroscopy is a powerful technique for monitoring changes in molecular structure and bonding during electrochemical and photochemical processes in real-time. For this compound, this technique can provide valuable insights into redox reactions and photo-induced ligand exchange or decomposition.
Electrochemical Transformations:
Electrochemical studies on similar hexacyanometalate complexes, such as the ferricyanide (B76249)/ferrocyanide system, have demonstrated that the cyanide stretching frequency is sensitive to the applied potential sciepub.com. During the oxidation or reduction of the metal center, the change in electron density affects the M-C and C-N bond strengths, which is reflected in the Raman spectrum.
For K₃[Mn(CN)₆], a one-electron reduction to K₄[Mn(CN)₆] would be expected to cause a shift in the ν(CN) band to a lower frequency, as observed in IR spectroscopy. In an in situ Raman spectroelectrochemical experiment, one could monitor the intensity of the ν(CN) band corresponding to the Mn(III) species decrease while a new band at a lower wavenumber, characteristic of the Mn(II) species, appears and grows in intensity as the potential is swept to more negative values. This would allow for the direct correlation of electrochemical events with specific molecular changes.
Photochemical Transformations:
Photochemical studies on related cyanide-bridged manganese complexes have shown that irradiation can induce changes in the cyanide ligation. For instance, photolysis can lead to the dissociation of other ligands, followed by solvent coordination, which in turn affects the electronic environment of the manganese center and the bonding to the remaining cyanide ligands researchgate.net. These changes can be monitored by observing shifts in the cyanide stretching frequency.
In the case of K₃[Mn(CN)₆], photochemical experiments could potentially lead to photosubstitution of the cyanide ligands by solvent molecules or other species present in the solution. In situ Raman spectroscopy could be employed to monitor the disappearance of the ν(CN) band of the parent complex and the appearance of new bands corresponding to photoproducts. For example, the formation of a species with a different coordination environment around the manganese would likely result in a shifted cyanide stretching frequency.
Electronic Absorption Spectroscopy (UV-Vis)
The electronic absorption spectrum of this compound in the ultraviolet-visible (UV-Vis) region is characterized by absorptions arising from d-d transitions of the manganese(III) ion in an octahedral ligand field. The Mn(III) ion has a d⁴ electronic configuration. In a strong field environment, such as that created by six cyanide ligands, the complex is expected to be low-spin with a (t₂g)⁴ electron configuration.
The electronic spectrum of low-spin d⁴ complexes in an octahedral field is predicted to show several spin-allowed d-d transitions. These transitions involve the promotion of an electron from the t₂g orbitals to the empty e_g orbitals. The presence of multiple absorption bands in the visible region for Mn(III) complexes can also be influenced by Jahn-Teller distortion, which is expected for a low-spin d⁴ ion in an octahedral environment. This distortion lifts the degeneracy of the electronic states and can lead to the appearance of additional absorption bands.
In addition to the weaker d-d transitions, more intense charge-transfer bands are expected in the ultraviolet region of the spectrum. These bands arise from the transfer of an electron from the ligand-based orbitals (in this case, the cyanide π orbitals) to the metal-based d-orbitals (Ligand-to-Metal Charge Transfer, LMCT) or from the metal d-orbitals to the ligand π* orbitals (Metal-to-Ligand Charge Transfer, MLCT). For K₃[Mn(CN)₆], with the manganese in a +3 oxidation state and cyanide being a good π-acceptor, both LMCT and MLCT transitions are possible.
Electron Paramagnetic Resonance (EPR) Spectroscopy
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. The Mn(III) ion in K₃[Mn(CN)₆] is a d⁴ species. In a low-spin octahedral complex, the (t₂g)⁴ configuration results in two unpaired electrons (S=1).
However, integer spin systems like S=1 often exhibit large zero-field splitting, which can make them difficult to detect by conventional X-band EPR spectroscopy. The resonance condition may not be met, or the transitions may be too broad to be observed. Therefore, Mn(III) complexes are sometimes referred to as "EPR-silent" under standard measurement conditions.
Coordination Chemistry Principles and Theoretical Frameworks
Ligand Field Stabilization Energy and Crystal Field Effects
The electronic properties and stability of Tripotassium hexakis(cyano-C)manganate are effectively explained by Crystal Field Theory (CFT). In this complex, the central manganese atom exists in the +3 oxidation state (Mn³⁺), which has an electron configuration of [Ar] 3d⁴. pearson.com The six cyanide (CN⁻) ligands are arranged octahedrally around the central Mn³⁺ ion.
According to CFT, the electrostatic field created by the six ligands removes the degeneracy of the five d-orbitals, splitting them into two distinct energy levels: a lower-energy triply degenerate set called t₂g (dxy, dyz, dxz) and a higher-energy doubly degenerate set called e₉ (dx²-y², dz²). pearson.comvaia.com The energy difference between these sets is known as the crystal field splitting energy (Δₒ).
The cyanide ion is a strong-field ligand, meaning it induces a large crystal field splitting. vaia.comblogspot.comaskfilo.com For a d⁴ ion like Mn³⁺, the electrons can either occupy the orbitals to maximize spin (high-spin configuration: t₂g³ e₉¹) or to minimize energy by filling the lower orbitals first (low-spin configuration: t₂g⁴ e₉⁰). The outcome depends on the relative magnitudes of the crystal field splitting energy (Δₒ) and the mean spin-pairing energy (P).
For the [Mn(CN)₆]³⁻ ion, Δₒ is significantly greater than P, making the low-spin configuration more energetically favorable. chegg.com The electrons preferentially pair up in the lower t₂g orbitals rather than occupying the higher-energy e₉ orbitals. pearson.comaskfilo.com This results in an electronic configuration of t₂g⁴ e₉⁰, which contains two unpaired electrons, rendering the complex paramagnetic. blogspot.com
The Ligand Field Stabilization Energy (LFSE) quantifies the stability gained by this arrangement compared to a hypothetical spherical field. It is calculated based on the electron distribution in the d-orbitals.
LFSE Calculation for [Mn(CN)₆]³⁻ (Low-Spin d⁴):
Formula: LFSE = (-0.4 x number of t₂g electrons + 0.6 x number of e₉ electrons)Δₒ + (number of electron pairs)P
Calculation: LFSE = (-0.4 x 4 + 0.6 x 0)Δₒ + 1P = -1.6Δₒ + P
Using established spectroscopic and theoretical data, the stability of the low-spin state can be definitively calculated.
| Parameter | Symbol | Value (cm⁻¹) | Reference |
| Crystal Field Splitting Energy | Δₒ | 30,000 | chegg.com |
| Mean Spin-Pairing Energy | P | 23,300 | chegg.com |
Since Δₒ (30,000 cm⁻¹) > P (23,300 cm⁻¹), the low-spin state is confirmed. chegg.com The resulting LFSE is -1.6(30,000 cm⁻¹) + 23,300 cm⁻¹ = -24,700 cm⁻¹. This significant negative value indicates the substantial electronic stabilization of the complex due to the interaction between the manganese(III) ion and the strong cyanide ligand field.
Spin Crossover Phenomena in Manganese(III) Complexes
While this compound is firmly a low-spin complex due to the strong ligand field of cyanide, the broader class of manganese(III) complexes is notable for exhibiting spin crossover (SCO) behavior. nih.govmdpi.com Spin crossover is a phenomenon where a complex can transition between a low-spin (LS) and a high-spin (HS) state in response to external stimuli such as temperature, pressure, or light irradiation. acs.org
Manganese(III) is a d⁴ ion, making it a candidate for SCO with two possible spin states in an octahedral environment:
Low-Spin (LS): S=1, with the electronic configuration t₂g⁴ e₉⁰.
High-Spin (HS): S=2, with the electronic configuration t₂g³ e₉¹.
The transition between these states involves a significant rearrangement of electrons and is accompanied by distinct changes in the complex's physical and structural properties. The HS state, with an electron in the antibonding e₉ orbital, is subject to a strong Jahn-Teller distortion, leading to a more distorted octahedral geometry. acs.org Conversely, the LS state generally presents a more regular, nearly perfect octahedral environment. acs.org This structural change also affects magnetic properties, color, and bond lengths.
SCO in Mn(III) is often observed in complexes with ligands that produce a field strength near the point where Δₒ ≈ P. For instance, several Mn(III) complexes incorporating hexadentate Schiff base ligands have been shown to exhibit reversible, thermally induced spin-state switching. mdpi.comrsc.org In some cases, these transitions can be gradual or abrupt and may even occur in multiple steps, revealing intermediate spin states. nih.govrsc.org The specific nature of the SCO is highly sensitive to subtle factors, including the structure of the ligand, the nature of counterions in the crystal lattice, and intermolecular interactions, which collectively create the "lattice pressure" required to stabilize the smaller LS form. mdpi.comacs.org
Comparative Properties of Mn(III) Spin States
| Property | Low-Spin (LS) State | High-Spin (HS) State |
| Spin Quantum Number (S) | 1 | 2 |
| Electron Configuration | t₂g⁴ e₉⁰ | t₂g³ e₉¹ |
| Unpaired Electrons | 2 | 4 |
| Magnetic Behavior | Paramagnetic | Strongly Paramagnetic |
| Coordination Geometry | Nearly regular octahedron | Distorted octahedron (Jahn-Teller effect) |
| Mn-Ligand Bond Lengths | Shorter | Longer |
Mechanistic Insights into Ligand Exchange Reactions
Ligand exchange reactions are fundamental processes in coordination chemistry where one ligand in a complex is replaced by another. The mechanisms of these reactions for octahedral complexes like [Mn(CN)₆]³⁻ are generally categorized as dissociative (D), associative (A), or interchange (I). libretexts.org
Dissociative (D) Mechanism: This is a two-step process where the leaving group departs first, forming a five-coordinate intermediate, which is then rapidly captured by the entering ligand. The rate-determining step is the initial dissociation. libretexts.org
Associative (A) Mechanism: In this two-step pathway, the entering ligand first coordinates to the metal center to form a seven-coordinate intermediate, followed by the departure of the leaving group.
Interchange (I) Mechanism: This is a concerted process where the entering ligand assists in the departure of the leaving group without a distinct intermediate. It is further classified as dissociative interchange (Iₐ) if the weakening of the metal-leaving group bond is more important in the transition state, or associative interchange (Iₐ) if the formation of the metal-entering group bond is more critical. libretexts.org
The specific pathway followed by a complex depends on factors like the metal's identity, oxidation state, size, and d-electron configuration. For the exchange of cyanide ligands in hexacyanometalate complexes of the type [M(CN)₆]ⁿ⁻, the observed order of lability (reaction rate) has been reported as d⁴ > d⁵ > d³ > d⁶. rsc.org The fact that the d⁴ Mn(III) complex reacts faster than the d⁵ Fe(III) complex is significant. Theoretical models predict this specific lability order for an associative-type mechanism, suggesting that ligand exchange in [Mn(CN)₆]³⁻ likely proceeds through a pathway with significant associative character (e.g., Iₐ or an SN2-type mechanism). rsc.org
Stereochemical Considerations and Isomerism
Stereochemistry deals with the three-dimensional arrangement of atoms in molecules. In coordination chemistry, common forms of stereoisomerism for octahedral complexes are geometric (cis-trans) isomerism and optical isomerism (enantiomers). byjus.com
Geometric Isomerism: This type of isomerism occurs when ligands can be arranged in different spatial positions around the central metal ion. The most common form is cis-trans isomerism, which is possible in complexes of the general formula MA₄B₂ or MA₃B₃, where A and B are different ligands. In the [Mn(CN)₆]³⁻ ion, all six ligands are identical cyanide groups (a complex of type MA₆). Due to this homogeneity, all six positions are equivalent, and it is impossible to generate distinct geometric isomers. Therefore, [Mn(CN)₆]³⁻ does not exhibit cis-trans isomerism. uou.ac.in
Optical Isomerism: This occurs when a molecule is chiral, meaning it is non-superimposable on its mirror image. rutgers.edu The two non-superimposable mirror-image forms are called enantiomers. For an octahedral complex to be chiral, it must lack any element of symmetry, such as a mirror plane or a center of inversion. This is common in complexes with bidentate or polydentate ligands, such as [Co(en)₃]³⁺, or in certain arrangements of monodentate ligands like cis-[MA₂B₄]. The [Mn(CN)₆]³⁻ complex, however, possesses a high degree of symmetry (belonging to the Oₕ point group), including multiple mirror planes and a center of inversion. This high symmetry makes the complex achiral, and thus it cannot be resolved into enantiomers. rutgers.eduyoutube.com
Redox Chemistry and Electrochemical Behavior
Reversible Redox Couples Involving Manganese
The manganese ion within the hexacyanomanganate complex can undergo reversible redox reactions, cycling through multiple oxidation states. These transitions are fundamental to the material's ability to store and release charge.
The [Mn(CN)₆]⁵⁻/[Mn(CN)₆]⁴⁻ redox couple represents the transition between the Mn(I) and Mn(II) oxidation states. This couple is characterized by a stable and facile redox reaction. researchgate.net In aqueous solutions, this redox reaction has been observed at approximately -1.07 V versus the Standard Hydrogen Electrode (SHE). researchgate.net The charge transfer kinetics for this couple are relatively fast, indicating quasi-reversible behavior. researchgate.net The process involves the insertion or extraction of a cation, such as K⁺, into the crystal lattice to maintain charge neutrality during the electrochemical process. The existence of the Mn(I) state in Prussian blue analogues has been supported by spectroscopic evidence. nih.gov
The transition between Mn(II) and Mn(III) is another crucial redox process for tripotassium hexakis(cyano-C)manganate. The [Mn(CN)₆]⁴⁻/[Mn(CN)₆]³⁻ couple exhibits nearly reversible behavior in cyclic voltammetry experiments. researchgate.net The standard reduction potential for this couple in an aqueous medium is approximately -0.24 V vs SHE. researchgate.net The peak separation in cyclic voltammograms for this reaction is close to the theoretical value for a one-electron reversible process, suggesting facile kinetics. researchgate.net This redox couple is often the primary working potential range for this material in various applications.
While the Mn(I)/Mn(II) and Mn(II)/Mn(III) couples are well-documented for hexacyanomanganate, the Mn(III)/Mn(IV) transition is also a significant aspect of its redox chemistry. In acidic solutions, hexacyanomanganate(III) can undergo a rapid disproportionation reaction to form hexacyanomanganate(IV) and aqueous Mn(II) ions. researchgate.net This indicates the accessibility of the Mn(IV) state. The half-wave potential for the reversible one-electron process involving this disproportionation has been measured at 0.85 V vs. SCE in an acidic medium. researchgate.net For other manganese complexes in aprotic media, the Mn(IV)/Mn(III) couple has been observed at potentials ranging from -0.96 V to +2.01 V versus NHE, depending on the ligand environment. researchgate.net
Interactive Data Table: Redox Potentials of Hexacyanomanganate Couples
| Redox Couple | Oxidation States | Standard Reduction Potential (V vs. SHE) | Medium |
| [Mn(CN)₆]⁵⁻/[Mn(CN)₆]⁴⁻ | Mn(I)/Mn(II) | -1.07 | Aqueous |
| [Mn(CN)₆]⁴⁻/[Mn(CN)₆]³⁻ | Mn(II)/Mn(III) | -0.24 | Aqueous |
| [Mn(CN)₆]³⁻/[Mn(CN)₆]²⁻ | Mn(III)/Mn(IV) | Varies (e.g., +0.85 V vs. SCE for disproportionation product) | Acidic Aqueous |
Reduction Potential and Electrochemical Stability in Aqueous and Non-Aqueous Media
The electrochemical stability of this compound is a critical factor for its practical use. In aqueous solutions, the stability is influenced by factors such as pH. For instance, in acidic media, the [Mn(CN)₆]³⁻ ion is known to disproportionate. researchgate.net However, in neutral or alkaline aqueous solutions, the hexacyanomanganate complexes demonstrate good electrochemical stability, allowing for reversible cycling through the Mn(I)/Mn(II) and Mn(II)/Mn(III) redox states. researchgate.net
In non-aqueous media, the electrochemical behavior can differ. For various manganese complexes in aprotic solvents, the reduction potentials for the Mn(III)/(II) and Mn(IV)/(III) couples can span a wide range, from +1.30 V to -0.95 V and +2.01 V to -0.96 V vs. NHE, respectively. researchgate.net The absence of water in non-aqueous electrolytes can prevent the disproportionation of the Mn(III) ion, which is a known instability pathway in aqueous solutions. researchgate.net
Role of Charge-Storage Mechanisms in Prussian Blue Analogues
This compound is a member of the broader class of materials known as Prussian blue analogues (PBAs). These materials possess a characteristic open framework structure that is highly conducive to the insertion and extraction of ions, making them excellent candidates for electrode materials in rechargeable batteries.
The primary charge-storage mechanism in manganese-based Prussian blue analogues involves the reversible insertion and extraction of alkali metal cations, such as K⁺, into the interstitial sites of the crystal lattice. nih.govmdpi.com This process is coupled with the redox reactions of the manganese (and in some analogues, iron) centers to maintain charge neutrality.
During the discharge process, potassium ions from the electrolyte are inserted into the framework, and the manganese centers are reduced (e.g., Mn³⁺ to Mn²⁺). Conversely, during charging, potassium ions are extracted from the lattice, and the manganese centers are oxidized. mdpi.comnih.gov The general reaction can be represented as:
KₓMn[Fe(CN)₆] ⇌ Kₓ₋ₙMn[Fe(CN)₆] + nK⁺ + ne⁻
The open framework of Prussian blue analogues provides three-dimensional diffusion pathways for these ions, which can lead to high rate capabilities. nih.gov The size of the interstitial sites and the "bottlenecks" connecting them play a crucial role in the kinetics of ion diffusion. nih.gov The presence of vacancies and water molecules within the crystal structure can also significantly impact the electrochemical performance by affecting ion mobility and structural stability. nih.govmdpi.com For potassium manganese hexacyanoferrate, it has been shown that anion vacancies can enhance K⁺ ion diffusion. researchgate.netnih.gov
Interactive Data Table: Factors Influencing Ion Insertion/Extraction in Manganese-Based PBAs
| Factor | Influence on Charge Storage |
| Crystal Structure | Open framework provides 3D diffusion pathways for ions. |
| Ion Size | The size of the inserting/extracting ion affects diffusion kinetics. |
| Vacancies | Anion vacancies can enhance ion diffusion. researchgate.netnih.gov |
| Water Content | Interstitial water can affect structural stability and ion mobility. mdpi.com |
Influence of Crystalline Water on Reduction Potential
The presence of crystalline water, or water of hydration, within the crystal lattice of coordination compounds can significantly impact their electrochemical properties. For hexacyanometallate complexes, this influence is a subject of detailed study.
Research on Prussian Blue analogues, which are structurally related to this compound, provides critical insights. In one study on sodium manganese hexacyanomanganate, theoretical calculations showed that the presence of crystalline water increases the reduction potential of the system. acs.org The calculated reduction potentials for the hydrated forms of the material showed much better agreement with experimental values, underestimating them by only 0-100 mV, compared to discrepancies of 330-590 mV for the anhydrous forms. acs.org This suggests that hydration can stabilize the reduced species to a lesser extent than the oxidized species, leading to a more positive reduction potential.
Conversely, studies on a different analogue, potassium manganese hexacyanoferrate (K₂-δMn[Fe(CN)₆]₁-ɣ∙nH₂O), demonstrated that varying the water content through drying procedures did not trigger significant changes in the material's electrochemical performance. semanticscholar.orgmdpi.com Although the water level was clearly decreased in the dried samples, galvanostatic, electrochemical impedance spectroscopy (EIS), and potentiostatic intermittent titration (PITT) experiments showed no significant influence on the electrochemical properties. semanticscholar.org However, the presence of interstitial water was noted to have a hydrolytic effect on the cyanide groups. semanticscholar.org
These findings indicate that the effect of crystalline water is highly dependent on the specific composition and structure of the complex. While in some systems it directly modulates the redox potential, in others its primary effect may be on secondary chemical reactions or structural stability rather than the core electrochemical event. acs.orgsemanticscholar.org Water molecules can reside in different locations within the crystal lattice: replacing cations, coordinating to cations in voids, or coordinating directly to the manganese center at anion vacancies, each with different bonding strengths and potential impacts on the redox behavior. mdpi.com
Electrochemical Kinetics and Mechanisms
The electrochemical kinetics of this compound are complex and highly dependent on the solution conditions, particularly pH. In acidic solutions, the hexacyanomanganate(III) ion undergoes a rapid disproportionation reaction. cdnsciencepub.comignited.in This process involves the same species being simultaneously oxidized and reduced. youtube.com The Mn(III) complex disproportionates into the hexacyanomanganate(IV) complex, [Mn(CN)₆]²⁻, and the manganese(II) aquo complex, [Mn(H₂O)₆]²⁺. cdnsciencepub.com This initial fast reaction is then followed by a much slower decomposition of the hexacyanomanganate(IV) species. cdnsciencepub.com
The kinetics of the initial disproportionation are pseudo-first order with respect to the [Mn(CN)₆]³⁻ concentration. cdnsciencepub.com A study using amperometry with a rotating platinum-disk electrode determined the rate constant's dependence on acidity, which follows the equation: cdnsciencepub.com
kobs = ka + kb[H₃O⁺] + kc[H₃O⁺]²
This rate law suggests a mechanism involving multiple parallel pathways dependent on the concentration of hydronium ions.
In contrast to its instability in acidic media, the hexacyanomanganate complex displays more straightforward redox behavior in neutral or controlled environments, such as those used in aqueous redox flow batteries. acs.org Cyclic voltammetry studies of the [Mn(CN)₆]⁴⁻/[Mn(CN)₆]³⁻ couple show nearly reversible behavior at scan rates between 5 and 50 mV s⁻¹, with a peak difference (ΔEₚ) in the range of 61.9–66 mV. acs.org This is close to the theoretical value of ~59 mV for an ideal one-electron reversible reaction, indicating facile kinetics for this specific redox event. acs.org
| Rate Constant | Description |
|---|---|
| kobs | Observed pseudo-first-order rate constant. |
| ka | Rate constant for the acid-independent pathway. |
| kb | Rate constant for the pathway with first-order dependence on [H₃O⁺]. |
| kc | Rate constant for the pathway with second-order dependence on [H₃O⁺]. |
Ligand Effects on Redox Activity
The ligands coordinated to a metal center have a profound effect on its redox properties. In this compound, the six cyanide (CN⁻) ligands are critical in defining the electrochemical behavior of the manganese center.
The cyanide ion is a strong-field ligand, which causes a large splitting of the d-orbitals in the Mn³⁺ ion. pearson.comquora.com For Mn³⁺, a d⁴ system, this strong ligand field forces the electrons to pair in the lower-energy t₂g orbitals, resulting in a low-spin electronic configuration of t₂g⁴ eg⁰. pearson.com This specific electronic structure is a key determinant of the complex's stability and redox potential.
The nature of the ligand directly modulates the redox potential. The addition of different ligands can cause drastic shifts in potential. For instance, studies on other manganese(III) complexes have shown that changing the coordinating ligand can shift the redox potential by over a volt. acs.orgnih.govresearchgate.net For example, the reaction of a manganese(III)-salen complex with cyanide ions results in a new complex, [Mnᴵᴵᴵ(salen)(CN)₂]⁻, with a drastically lowered redox potential (a shift of -1.21 V compared to a hydroxide-induced species). acs.orgnih.gov Similarly, protonating hydroxo or aqua ligands on a manganese center has been shown to significantly increase the redox potential. nih.gov These examples highlight the sensitivity of the metal's redox potential to the electronic effects (electron-donating or -withdrawing nature) of the surrounding ligands. nih.gov In the case of [Mn(CN)₆]³⁻, the strong sigma-donating and pi-accepting character of the cyanide ligands stabilizes the manganese center and establishes its characteristic redox potential.
| Manganese Complex | Redox Potential (V vs. NHE) | Key Ligand Type |
|---|---|---|
| [Mn(H₂O)₆]³⁺ | +1.51 | Aqua (at pH 0) |
| Mn(III) Glucarate Complex | -0.95 | Glucarate (at pH 13.5) |
| [Mnᴵᴵᴵ(TBDAP)(OH)₂]⁺ | -0.15 | Hydroxo |
| [Mnᴵᴵᴵ(TBDAP)(OH)(OH₂)]²⁺ | +0.56 | Hydroxo/Aqua |
| [Mnᴵᴵᴵ(TBDAP)(OH₂)₂]³⁺ | +1.11 | Aqua |
Photochemical Reactivity and Energy Conversion
Light-Induced Transformations of Manganese Cyanide Complexes
The interaction of light with manganese cyanide complexes initiates a series of transformative events, primarily dictated by the complex's structure and the nature of its ligands. For instance, monomeric manganese(I) tricarbonyl complexes are noted for their rapid photodegradation under both UV and visible light, a characteristic that has historically limited their application as standalone photocatalysts. rsc.orgnih.gov
In more complex systems, such as the cyanide-bridged dimanganese complex, [{[Mn(bpy)(CO)3]2}(μ-CN)]+, photochemical evolution has been studied in detail. osti.govresearchgate.netrsc.orgprinceton.edu Irradiation of this complex in a coordinating solvent like acetonitrile (MeCN) leads to specific, light-induced transformations. The process is initiated by excitation into a metal-to-ligand charge transfer (MLCT) band, which triggers the loss of a carbonyl (CO) ligand. osti.govrsc.orgnsf.gov This is followed by the rapid ligation of a solvent molecule at the newly available coordination site. osti.govrsc.orgnsf.gov This transformation occurs selectively at the manganese axial site that is positioned trans to the carbon-end of the bridging cyanide ligand. osti.govrsc.orgnsf.gov Further photolysis under anaerobic conditions leads to the formation of a metal-metal bonded dimeric species, [(CO)3(bpy)Mn–Mn(bpy)(CO)3]. osti.govrsc.org
In contrast, for some monomeric complexes like [Mn(bpy)(CO)3(CN)], irradiation does not lead to the dissociation of the axial cyano ligand. researchgate.net Instead, the primary photochemical event is the loss of a carbonyl ligand, followed by solvent coordination, yielding [Mn(bpy)(CO)2(MeCN)(CN)] as the main initial product. researchgate.net Illumination of other manganese complexes, such as the artificial tetranuclear oxo-Mn(IV) complex [Mn(4)O(6)(bpea)(4)]Br(4), can induce a one-electron reduction of the manganese core. nih.gov
Mechanisms of Photochemical CO₂ Reduction to CO
The monomeric complex [Mn(bpy)(CO)3(CN)] also provides a pathway for CO₂ reduction. It can photochemically form [Mn(bpy)(CO)3]-, which is known to be the active species for the reduction of CO₂. researchgate.netprinceton.edursc.org
The photochemical reduction of CO₂ by manganese cyanide complexes proceeds through a series of well-defined intermediate species. The specific intermediates formed depend on the parent complex.
In the case of the cyanide-bridged dimanganese complex [{[Mn(bpy)(CO)3]2}(μ-CN)]+, the key intermediates are formed sequentially upon irradiation.
| Species | Description | Role in Mechanism | Reference |
|---|---|---|---|
| Solvent-Ligated Intermediate (s-Mn₂CN⁺) | Formed after initial photoexcitation and CO loss, with a solvent molecule (e.g., acetonitrile) coordinating to a Mn center. | Initial photoproduct. | osti.gov |
| Metal-Metal Bonded Dimer (Mn-Mn) | The species [(CO)₃(bpy)Mn–Mn(bpy)(CO)₃], formed upon further photolysis under anaerobic conditions. | A necessary precursor for generating the active species. Its presence coincides with CO production. | osti.govrsc.org |
| Manganese Radical (Mn•) | The radical species [Mn(bpy)(CO)₃•], proposed to be generated from the Mn-Mn dimer. | The photochemical reagent that directly interacts with CO₂ to facilitate its reduction. | researchgate.netrsc.orgnsf.gov |
For the monomeric complex [Mn(bpy)(CO)3(CN)], a different set of intermediates is observed.
| Species | Description | Role in Mechanism | Reference |
|---|---|---|---|
| Solvent-Ligated Intermediate (s-MnCN) | The species [Mn(bpy)(CO)₂(MeCN)(CN)], formed as the primary product upon irradiation in acetonitrile. | Initial photoproduct resulting from CO loss and solvent coordination. | researchgate.net |
| Active Reducing Species | The negatively charged species [Mn(bpy)(CO)₃]⁻. | Identified as the active species responsible for the reduction of CO₂. | researchgate.netprinceton.edursc.org |
Metal-to-ligand charge transfer (MLCT) is the fundamental photophysical process that initiates the reactivity in these manganese complexes. libretexts.orgwikipedia.org An MLCT transition involves the absorption of light, which promotes an electron from a molecular orbital that is primarily metal-based to one that is centered on a ligand. libretexts.orgwikipedia.org This process results in the oxidation of the metal center and the reduction of the ligand. wikipedia.org
In manganese(I) carbonyl complexes, such as those involved in CO₂ reduction, the initial photochemical step is the excitation of an electron from a Mn(I) d-orbital to a vacant π* orbital of an ancillary ligand, typically a bipyridine (bpy) ligand. osti.govrsc.org This Mn(I) → π* (bpy) MLCT excitation is responsible for triggering the subsequent chemical changes, such as the loss of a CO ligand, which opens a coordination site and allows the reaction to proceed. osti.govrsc.orgprinceton.edu The efficiency and nature of the photoreactivity are directly linked to the properties of this MLCT excited state. nih.govresearchgate.net In some cases, this MLCT state can lead to luminescence, while in others it leads to rapid ligand dissociation. nih.govacs.org
Ancillary Ligand Effects on Photoreactivity
Ancillary ligands, which are ligands other than the cyanide groups, play a critical role in modulating the photochemical behavior of manganese complexes. The electronic and steric properties of these ligands can significantly alter reaction pathways and efficiencies.
Studies comparing fac-[Mn(α-diimine)(CO)3Br] complexes show that modifying the π-system of the diimine ligand (e.g., from 2,2′-bipyridine to 2,2′-biquinoline) impacts the catalytic activity for CO₂ reduction. researchgate.net Similarly, comparing Mn(bpy)(CO)3X complexes reveals that changing the axial ancillary ligand X (e.g., from a phenylacetylide, PhCC⁻, to a bromide, Br⁻) can lead to "strikingly different photoreactivities". researchgate.net
Steric hindrance is another crucial factor. For example, the monomeric complex [Mn(bpy)(CO)3(CN)] (MnCN) undergoes a specific photochemical mechanism to form the active species for CO₂ reduction. researchgate.netprinceton.edu However, when a more sterically bulky bipyridine ligand is used, as in [Mn(mesbpy)(CO)3(CN)] (MnCN(mesbpy)), the complex is too sterically hindered to follow the same photochemical pathway, even though it remains active for electrocatalytic CO₂ reduction. researchgate.netprinceton.edu This highlights a clear distinction between photochemical and electrochemical activation pathways, governed by the steric demands of the ancillary ligands. researchgate.netprinceton.edu Furthermore, the π-donor or π-acceptor character of ancillary ligands can tune the energy of the MLCT bands, which in turn influences the wavelength of light required for activation and the subsequent CO release mechanism. mdpi.com
Photochemical Degradation Pathways
A significant challenge in the application of manganese carbonyl complexes is their tendency to undergo photochemical degradation. Monomeric manganese(I) tricarbonyl complexes, in particular, are known for their rapid degradation under UV and visible light, which can limit their long-term stability and performance as photocatalysts. rsc.orgnih.gov
The degradation process can involve the loss of ligands. For instance, upon photoexcitation, tricarbonyl manganese(I) complexes can undergo the loss of a CO ligand on a femtosecond timescale, followed by coordination with a solvent molecule. acs.org This process involves an ultrafast internal conversion from the initially populated MLCT excited state to a dissociative ligand-field (d–d) excited state. acs.org The dimeric species [(CO)3(bpy)Mn–Mn(bpy)(CO)3], an important intermediate in CO₂ reduction, is also susceptible to decomposition during photocatalysis. acs.org
In acidic solutions, hexacyanomanganate(III) is known to be unstable and can disproportionate into hexacyanomanganate(IV) and Mn(II). researchgate.net The resulting hexacyanomanganate(IV) then undergoes slow decomposition to yield Mn(II) and cyanogen, (CN)₂. researchgate.net While this is a chemical degradation pathway, it points to the inherent instabilities of these complexes under certain conditions. The photocatalytic degradation of related hexacyanometallates, such as hexacyanoferrate(III), has been shown to proceed via complex mechanisms that can involve the release of free cyanide ions. mdpi.com
Magnetic Properties and Spin Phenomena
Magnetic Susceptibility and Ordering Behavior
The magnetic susceptibility of cyanometalate compounds provides critical insight into the nature of the magnetic interactions between the metal ions. These interactions can lead to cooperative phenomena such as ferrimagnetism, ferromagnetism, or more disordered states like spin-glass behavior.
Cyanometalates are a well-known class of materials that can exhibit ferrimagnetic and ferromagnetic ordering. This behavior arises from the magnetic exchange interactions between different metal ions bridged by cyanide ligands. A prime example is the class of compounds known as Prussian blue analogues, which have the general formula Ak[B(CN)6]l·nH2O. In these structures, the cyanide ligand acts as a bridge, facilitating magnetic communication between the metal centers.
The nature of the magnetic ordering depends on the specific combination of metal ions and their electronic configurations. For instance, zigzag chain structures formed by alternating metal cations bridged by cyanide ligands can exhibit ferrimagnetic behavior.
Spin-glass behavior is a state of magnetic disorder characterized by the collective freezing of interacting spins into a metastable, disordered configuration. chemrxiv.org This phenomenon arises from frustration and randomness in the magnetic exchange pathways. chemrxiv.orgsciopen.com In some complex systems, such as certain metal-organic framework glasses with cyanide or similar linkers, competing magnetic interactions and structural disorder can lead to a spin-glass state at low temperatures. chemrxiv.org Key features of spin-glass behavior, confirmed through susceptibility tests, include a frustrated state under competing magnetic influences and a characteristic relaxation behavior. sciopen.com The onset of the spin-glass state is marked by a freezing temperature (Tg) below which the spins become frozen in random orientations. aps.org
Exchange Coupling Mechanisms
The magnetic properties of these compounds are fundamentally governed by the exchange coupling between paramagnetic metal centers. The cyanide ligand is an exceptionally efficient mediator of these interactions.
The cyanide ligand (CN⁻) is a key component in creating magnetic coordination compounds with tunable properties. proquest.com It can bridge two metal centers (M-CN-M'), allowing for effective electronic communication and magnetic exchange. The strength and nature of this coupling depend on the metals involved, the geometry of the bridge, and the orbitals that participate in the superexchange pathway. Generally, direct cyanide bridges between two paramagnetic metal ions result in strong magnetic coupling. atlasofscience.org Even when paramagnetic centers are separated by a diamagnetic cyanidometal unit (Mp-NC-Md-CN-Mp), significant magnetic coupling can still be observed. atlasofscience.org
The interaction transmitted through the cyanide bridge can be either ferromagnetic (aligning the spins in parallel) or antiferromagnetic (aligning the spins antiparallel). The outcome is dictated by the symmetry of the magnetic orbitals on the adjacent metal centers.
Antiferromagnetic Coupling: When the magnetic orbitals of the two interacting metal ions are of different symmetry, leading to a net zero overlap, the exchange is typically antiferromagnetic. This type of interaction is common and has been observed in various cyanide-bridged heterometallic one-dimensional chain complexes. tandfonline.com
Ferromagnetic Coupling: Ferromagnetic coupling occurs when the magnetic orbitals are orthogonal, leading to a parallel alignment of spins.
Interestingly, the magnetic interaction can be tuned from antiferromagnetic to ferromagnetic by changing the geometry of the central diamagnetic cyanidometal bridge. nih.gov For example, studies on cis- and trans-isomers of certain heterotrinuclear complexes have shown that the cis-isomer can be antiferromagnetic while the trans-isomer is ferromagnetic, a difference attributed to the spin-delocalization mechanism across the cyanide bridge. nih.gov
Correlation Between Spin State and Crystal Structure
This spin transition is accompanied by distinct changes in the crystal structure. The transition from an LS to an HS state typically results in an increase in the metal-ligand bond lengths. nih.gov For instance, in undecanuclear heterometallic cyanido-bridged clusters, the average Fe–N bond length for an iron center in a high-spin state is significantly longer (~2.14 Å) than for one in a low-spin state (~2.00 Å). nih.gov These structural changes can be driven by factors such as the loss of solvent molecules from the crystal lattice, which alters intermolecular interactions and can shift the spin transition temperature. nih.gov
Interactive Data Table: Spin States and Corresponding Bond Lengths in a Cyanido-Bridged Cluster
The following table illustrates the correlation between the spin state of an Fe(II) center and its average bond length to coordinating nitrogen atoms in a specific undecanuclear cluster, demonstrating the structural changes that accompany spin crossover.
| Temperature (K) | Iron Site | Spin State | Average Fe-N Bond Length (Å) |
| 300 | Fe1 | High-Spin | 2.144 |
| 100 | Fe1 | Low-Spin | 2.001 |
| 250 | Fe2/Fe3 | Low-Spin | < 2.0 |
| 100 | Fe2/Fe3 | Low-Spin | < 2.0 |
Data derived from structural analysis of a desolvated undecanuclear cyanido-bridged cluster. nih.gov
Computational and Theoretical Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a central method for investigating the properties of transition metal complexes, including K₃[Mn(CN)₆]. This approach is particularly effective for handling the complex electronic structures of d-block elements.
DFT calculations are widely used to predict the thermodynamic stability of crystalline solids by calculating their formation energy. For Tripotassium hexakis(cyano-C)manganate, computational databases like the Materials Project utilize DFT to provide a predicted formation energy of -0.248 eV per atom materialsproject.org. This negative value indicates that the compound is thermodynamically stable with respect to its constituent elements.
Table 1: Calculated Thermodynamic and Stability Data for K₃[Mn(CN)₆]
| Parameter | Calculated Value | Method/Source |
|---|---|---|
| Predicted Formation Energy | -0.248 eV/atom | DFT (Materials Project) materialsproject.org |
| Jahn-Teller Distorted Geometry (Minimum) | D₃d | DFT-based Vibronic Coupling Model unige.ch |
The electronic structure of the [Mn(CN)₆]³⁻ anion is a classic example of a low-spin d⁴ configuration in an octahedral ligand field. libretexts.org The strong cyanide ligands cause a large crystal field splitting (Δₒ) that exceeds the spin-pairing energy, resulting in a (t₂g)⁴(eg)⁰ configuration. This configuration gives rise to a ³T₁g ground state, which possesses orbital degeneracy. unige.chsci-hub.se
DFT calculations have been instrumental in analyzing the consequences of this electronic structure. The orbital degeneracy of the ³T₁g ground state leads to an unquenched orbital momentum and significant first-order spin-orbit coupling, which are the sources of the compound's pronounced magnetic anisotropy. sci-hub.se DFT-based models have been used to explore the Jahn-Teller distorted potential energy surface, showing that trigonal distortions (τ₂g modes) are key to understanding the magnetic properties. unige.chsonar.ch These distortions, leading to a D₃d symmetry, influence the magnetic susceptibility and its anisotropy. unige.chsonar.ch
Based on DFT calculations, the magnetic ordering for solid-state K₃[Mn(CN)₆] is predicted to be ferromagnetic, with a calculated total magnetization of 2.00 µB per formula unit. materialsproject.org
Table 2: Key Electronic and Magnetic Properties of [Mn(CN)₆]³⁻ from Theoretical Models
| Property | Description | Theoretical Basis |
|---|---|---|
| Metal Ion Configuration | Mn(III), d⁴ low-spin | Crystal Field Theory libretexts.org |
| Ground State Term | ³T₁g | Ligand Field Theory, DFT unige.chsci-hub.se |
| Key Structural Feature | Jahn-Teller Distortion | DFT, Vibronic Coupling Models unige.ch |
| Predicted Magnetic Ordering | Ferromagnetic | DFT (Materials Project) materialsproject.org |
| Calculated Total Magnetization | 2.00 µB/f.u. | DFT (Materials Project) materialsproject.org |
Computational methods, particularly DFT, can simulate spectroscopic data, providing insights that aid in the interpretation of experimental spectra. For K₃[Mn(CN)₆], theoretical calculations have been used to understand its electronic absorption spectrum. DFT-based ligand field theory (LFDFT) has been applied to calculate the multiplet energies of the [Mn(CN)₆]³⁻ complex. researchgate.net The results show reasonable agreement with the experimental electronic spectrum. researchgate.net For example, the ³T₁g → ¹A₁g transition energy was calculated, though with a deviation from the experimental value. researchgate.net
Furthermore, DFT has been used to reinterpret the splitting of the ³T₁g ground state as deduced from near-infrared (NIR) spectra. unige.chunige.ch High-resolution spectroscopy reveals a transition around 9191 cm⁻¹, and DFT-based models that include Jahn-Teller coupling to trigonal modes can consistently describe this ground-state splitting and its temperature dependence. unige.ch
Table 3: Comparison of Theoretical and Experimental Electronic Transitions for [Mn(CN)₆]³⁻
| Transition | Experimental Energy (cm⁻¹) | Theoretical Approach | Reference |
|---|---|---|---|
| ³T₁g Ground State Splitting | ~9191 | DFT with Jahn-Teller Coupling | unige.ch |
| Various d-d Transitions | - | DFT-LDA Calculated Multiplet Energies | researchgate.net |
Molecular Dynamics Simulations
To date, there is a limited body of published research focusing specifically on the application of molecular dynamics (MD) simulations to this compound. While MD is a powerful technique for studying the dynamics of ions in solution, solvent effects, and vibrational properties of materials, dedicated studies exploring these aspects for K₃[Mn(CN)₆] are not prominent in the scientific literature.
Ab Initio and Hybrid Functional Approaches
Beyond standard DFT, more computationally intensive ab initio and hybrid functional methods offer higher levels of theory for probing electronic structure. While full ab initio calculations on a system as large as K₃[Mn(CN)₆] are challenging, these methods are often applied to the isolated [Mn(CN)₆]³⁻ anion or used to benchmark DFT results.
The comprehensive DFT-based study by Atanasov and colleagues incorporates concepts from ab initio theory, such as the effect of configuration interaction (CI) and spin-orbit coupling, to refine the understanding of the ground-state potential energy surface. unige.ch This approach provides a more nuanced picture than pure DFT by accounting for the mixing of electronic states, which is crucial for accurately describing the magnetic anisotropy. unige.ch Other theoretical work on related Mn(III) complexes has utilized unrestricted Hartree-Fock methods alongside DFT to rationalize their triplet ground states, demonstrating the utility of these higher-level approaches. nationalmaglab.org
Quantum Chemical Characterization of Charge Transfer Processes
Quantum chemical calculations are essential for characterizing charge transfer processes, such as ligand-to-metal charge transfer (LMCT) and metal-to-ligand charge transfer (MLCT), which are fundamental to the electronic spectra and reactivity of coordination compounds. In the context of cyanometallates, the interplay between σ-donation from the cyanide ligand to the metal and π-backbonding from the metal d-orbitals to the cyanide π* orbitals is critical. caltech.edu
While specific, detailed quantum chemical analyses of charge transfer in K₃[Mn(CN)₆] are not extensively documented, studies on related systems provide valuable insights. For instance, in coordination polymers containing the [Mn(CN)₆]³⁻ unit, Mn(III) ← Mn(II) charge-transfer states have been considered in theoretical models of magnetic coupling. sci-hub.se Theoretical work on boronated cyanometallates, which modifies the cyanide ligand, has used calculations to demonstrate how π-backbonding interactions are affected, thereby influencing the M-C bonding characteristics. caltech.edu These studies highlight the potential for quantum chemistry to quantify the nature and extent of charge transfer within the [Mn(CN)₆]³⁻ ion.
Advanced Material Science Applications: Mechanistic Insights
Role in Alkali-Ion Battery Technologies (Mechanism-Focused)
As a positive electrode material, tripotassium hexakis(cyano-C)manganate and its sodium analogs exhibit high specific capacity and promising cycling stability. The unique charge storage mechanism, involving multiple electron transfers and efficient ion intercalation, sets it apart from conventional cathode materials.
The fundamental charge storage mechanism in manganese hexacyanomanganate frameworks involves the reversible intercalation and deintercalation of alkali ions (like Na⁺ and K⁺) into the interstitial sites of the crystal lattice. researchgate.net This process is coupled with the reduction and oxidation of the manganese centers to maintain charge neutrality. researchgate.net
The open-framework structure of these Prussian blue analogs provides facile pathways for ion transport, allowing for rapid and reversible insertion and extraction of cations. researchgate.net In the case of sodium manganese hexacyanomanganate (NaₓMn[Mn(CN)₆]), the process involves the reversible redox activity of the manganese ions. researchgate.netntu.edu.sg A key feature of this material is the involvement of a third plateau in the discharge and charge curves, which is attributed to the reversible redox reaction of [Mn(CN)₆]⁴⁻ to [Mn(CN)₆]⁵⁻, indicating a transition from Mn(II) to the less common Mn(I) state. acs.org This multi-electron redox process is crucial for the material's high capacity.
Similarly, the potassium-based analog, KₓMn[Mn(CN)₆], also demonstrates this additional low-voltage plateau, suggesting that the Mn(II)/Mn(I) redox couple is a common feature contributing to the charge storage mechanism in these systems. acs.org The ability of the structure to accommodate a large number of alkali ions and facilitate multiple redox transitions is central to its function as a battery electrode.
A remarkable characteristic of manganese hexacyanomanganate is its exceptionally high specific capacity, which surpasses the theoretical values expected from conventional two-ion insertion mechanisms in Prussian blue analogs. ntu.edu.sg For instance, sodium manganese hexacyanomanganate has demonstrated a reversible specific capacity of 209 mAh g⁻¹, which is significantly higher than the 172 mAh g⁻¹ anticipated for a standard two-electron reaction. ntu.edu.sg
The origin of this high capacity has been elucidated through density functional theory (DFT) calculations. ntu.edu.sg The key finding is the material's ability to accommodate a third sodium ion per formula unit, forming Na₃Mn(I)[Mn(II)(CN)₆]. ntu.edu.sg This insertion is thermodynamically stable, a feature not commonly observed in other Prussian blue analogs. acs.org The stability of this fully reduced state is attributed to a particularly stable electronic configuration involving Mn(I) (t₂g⁶) at the carbon-coordinated site. acs.org
The process involves three distinct reduction events, with the nitrogen-coordinated manganese remaining as Mn(II) throughout. acs.org The potassium analog, KₓMn[Mn(CN)₆], also exhibits an initial discharge capacity of 220 mAh g⁻¹, which is considerably higher than its theoretical capacity based on the Mn(II)/Mn(III) redox alone, further supporting the involvement of the Mn(I) state. acs.org
Table 1: Comparison of Theoretical and Experimental Specific Capacities
This interactive table summarizes the specific capacity values reported for manganese hexacyanomanganate in sodium-ion battery applications.
| Parameter | Value | Reference |
| Expected Theoretical Capacity (2 Na⁺ insertion) | 172 mAh g⁻¹ | ntu.edu.sg |
| Observed Reversible Specific Capacity (Na-ion) | 209 mAh g⁻¹ | ntu.edu.sg |
| Theoretical Capacity (as-synthesized, 3 Na⁺) | 229 mAh g⁻¹ | ntu.edu.sg |
| Initial Discharge Capacity (K-ion) | 220 mAh g⁻¹ | acs.org |
In Prussian blue analogs, the presence of [M(CN)₆] vacancies and coordinated water molecules can significantly influence the material's electrochemical properties and structural stability. While vacancies can sometimes enhance ion conduction by creating more open pathways, they can also lead to structural collapse and poor cycling stability. mdpi.com
However, in the case of the high-capacity sodium manganese hexacyanomanganate, physicochemical characterization and theoretical calculations suggest that hexacyanometallate vacancies are not a likely explanation for the 9% difference between the observed experimental capacity (209 mAh g⁻¹) and the theoretical value (229 mAh g⁻¹). ntu.edu.sg This indicates a high-quality crystal framework with minimal defects. The discrepancy is more plausibly attributed to kinetic limitations in ion transport within the lattice rather than structural imperfections. ntu.edu.sg The stability of the framework, even with the insertion of a third sodium ion, is crucial for the material's reversible and high-capacity performance. Reinforcing the crystal structure and minimizing defects are generally considered effective strategies to suppress side reactions and improve the long-term cycling stability of Prussian blue analog electrodes. mdpi.com
Application in Aqueous Redox Flow Batteries as Negolyte
Beyond solid-state batteries, hexacyanomanganate complexes show significant promise as the negative electrolyte, or negolyte, in aqueous redox flow batteries (RFBs). These systems are attractive for large-scale energy storage due to their inherent safety, scalability, and flexibility.
The [Mn(CN)₆] complex can undergo stable, multi-electron redox reactions involving Mn(I), Mn(II), and Mn(III) states, making it a high-capacity negolyte candidate. ntu.edu.sg The relevant redox couples, [Mn(I)(CN)₆]⁵⁻/[Mn(II)(CN)₆]⁴⁻ and [Mn(II)(CN)₆]⁴⁻/[Mn(III)(CN)₆]³⁻, have suitable reduction potentials of approximately -1.1 V and -0.24 V vs. SHE, respectively. ntu.edu.sg
A key advantage of using the hexacyanomanganate complex is the mitigation of the Jahn-Teller distortion typically associated with the Mn(III) (d⁴) ion. ntu.edu.sg In aqueous solutions, uncomplexed Mn(III) is unstable and prone to disproportionation reactions. However, the strong cyanide ligand field in the [Mn(CN)₆]³⁻ complex creates a low-spin electron configuration, which minimizes this distortion and enables facile, reversible redox reactions. ntu.edu.sg
Electrochemical studies have demonstrated that these redox reactions are stable and governed by a diffusion-limited process. acs.org A full cell utilizing the two-electron Mn(CN)₆ redox reaction (from Mn(I) to Mn(III)) coupled with a hexacyanoferrate posolyte has shown a stable lifetime for up to 100 cycles, with coulombic efficiencies exceeding 99%, indicating highly reversible reactions. ntu.edu.sg In-situ Raman spectroscopy has confirmed the effective and reversible conversion between the Mn(I), Mn(II), and Mn(III) oxidation states during battery operation. ntu.edu.sgacs.org
Table 2: Electrochemical Properties of Mn(CN)₆ Redox Couples in Aqueous Systems
This interactive table details the key electrochemical parameters for the hexacyanomanganate redox couples used as a negolyte.
| Redox Couple | Reduction Potential (vs. SHE) | Key Feature | Reference |
| [Mn(I)(CN)₆]⁵⁻/[Mn(II)(CN)₆]⁴⁻ | -1.1 V | Enables high capacity through a second electron transfer | ntu.edu.sgacs.org |
| [Mn(II)(CN)₆]⁴⁻/[Mn(III)(CN)₆]³⁻ | -0.24 V | Stable and facile redox reaction | ntu.edu.sgacs.org |
A significant challenge for negolytes in aqueous RFBs is the parasitic hydrogen evolution reaction, which competes with the desired redox reaction and reduces efficiency. The hexacyanomanganate system has been shown to undergo labile redox reactions from Mn(I) to Mn(III) without severe parasitic hydrogen evolution. ntu.edu.sg
The stability of the complex and the mitigation of side reactions are further enhanced by the addition of a supporting electrolyte, such as sodium cyanide (NaCN). ntu.edu.sg The excess cyanide ions in the solution help to inhibit ligand exchange reactions, where water molecules might otherwise displace cyanide ligands from the manganese center. This stabilization of the complex is crucial for maintaining the integrity and performance of the negolyte over many cycles. ntu.edu.sg While the solubility of the Mn(I) species remains a challenge to be addressed for achieving higher energy densities, the successful demonstration of its reversible cycling opens new pathways for developing low-cost, high-performance manganese-based redox flow batteries. ntu.edu.sg
Catalytic Applications: Mechanistic Insights into the Oxidation of Organic Substrates
This compound, K₃[Mn(CN)₆], serves as an effective catalyst in the oxidation of a variety of organic substrates. The underlying mechanism of its catalytic activity predominantly involves an outer-sphere electron transfer process. This mechanism is characteristic of substitution-inert transition metal complexes like hexacyanomanganate(III), where the transfer of an electron from the organic substrate to the manganese center occurs without the formation of a direct bond between the two reactants.
Oxidation of Organic Substrates
The catalytic prowess of this compound is evident in its ability to facilitate the oxidation of diverse organic molecules, including alcohols and amines. The reaction kinetics and pathways are influenced by the nature of the substrate, the reaction medium, and the presence of co-catalysts.
The primary step in these oxidation reactions is the transfer of a single electron from the organic substrate to the hexacyanomanganate(III) ion, resulting in the formation of a substrate radical cation and the reduction of the manganese center from Mn(III) to Mn(II). The stability of the [Mn(CN)₆]³⁻ complex, with its strong field cyano ligands, makes it a relatively poor oxidizing agent, which in turn allows for its role as a selective outer-sphere reagent for easily oxidizable substrates. rjlbpcs.com
General Mechanistic Steps:
Formation of the Encounter Complex: The organic substrate and the [Mn(CN)₆]³⁻ ion diffuse together in solution to form a transient encounter complex.
Outer-Sphere Electron Transfer: An electron is transferred from the organic substrate to the manganese center through the cyano ligand bridge. This is typically the rate-determining step.
Formation of a Radical Cation: The organic substrate is converted into a radical cation intermediate.
Subsequent Fast Steps: The radical cation undergoes further rapid reactions, such as deprotonation or reaction with other species in the medium, to yield the final oxidized product.
Regeneration of the Catalyst: The resulting [Mn(CN)₆]⁴⁻ is then re-oxidized to [Mn(CN)₆]³⁻ by a suitable terminal oxidant, completing the catalytic cycle.
The oxidation of alicyclic amines, such as morpholine, piperazine, and piperidine, by potassium hexacyanoferrate(III), a compound structurally and electronically similar to its manganese counterpart, has been studied in an alkaline medium. These studies provide valuable insights into the likely mechanism for hexacyanomanganate(III). The oxidation of morpholine and piperidine was found to be first order in the amine concentration and independent of the oxidant and hydroxide ion concentrations, suggesting that the rate-determining step involves the formation of a carbanion from the amine. najah.edu In contrast, the oxidation of piperazine was first order in both the oxidant and the substrate, indicating that the electron transfer step is rate-determining. najah.edu
The oxidation of secondary alcohols to ketones is another important application. Mechanistic studies of alcohol oxidation by other manganese complexes have shown that the reaction can proceed via a hydrogen atom abstraction from the α-C-H bond of the alcohol by a high-valent manganese-oxo species. nih.gov While a discrete Mn=O species is not present in hexacyanomanganate(III), the principle of C-H bond cleavage as a key step is relevant.
Table 1: Kinetic Data for the Oxidation of Alicyclic Amines by Potassium Hexacyanoferrate(III) at 35°C
| Substrate | Order with Respect to Amine | Order with Respect to Oxidant | Order with Respect to [OH⁻] |
| Morpholine | 1 | 0 | 0 |
| Piperidine | 1 | 0 | 0 |
| Piperazine | 1 | 1 | 0 |
This data is for the analogous hexacyanoferrate(III) system and is presented here to illustrate the kinetic behavior of similar outer-sphere oxidants. najah.edu
The rate of oxidation is also influenced by the basicity of the amine, with more basic amines generally reacting faster. najah.edu This is consistent with an electron transfer mechanism, as a more electron-rich substrate will more readily donate an electron.
Reduction of the Catalyst: [Mn(CN)₆]³⁻ + RH → [Mn(CN)₆]⁴⁻ + RH⁺•
Product Formation: RH⁺• → R• + H⁺ R• + [Mn(CN)₆]³⁻ → R⁺ + [Mn(CN)₆]⁴⁻ R⁺ + H₂O → ROH + H⁺ (for example, in the case of hydroxylation)
Regeneration of the Catalyst: 2[Mn(CN)₆]⁴⁻ + Oxidant → 2[Mn(CN)₆]³⁻ + Reduced Oxidant
The choice of the terminal oxidant is crucial for the efficiency of the catalytic cycle. A suitable oxidant should be strong enough to regenerate the Mn(III) species but not so strong as to oxidize the organic substrate directly.
Table 2: Proposed Intermediates in the Oxidation of Organic Substrates
| Substrate Type | Key Intermediate | Subsequent Reaction |
| Secondary Alcohol | Radical cation (R₂CHO⁺•) | Deprotonation and further oxidation |
| Alicyclic Amine | α-Carbanion or Radical cation | Electron transfer or Deprotonation |
Future Research Directions and Emerging Paradigms
Exploration of Novel Manganese Oxidation States and Spin Configurations
The manganese ion is renowned for its ability to exist in a wide range of oxidation states, from +2 to +7. chemistryviews.org In Tripotassium hexakis(cyano-C)manganate, the manganese is in the +3 state (Mn(III)). Future research is poised to explore the stabilization of less common oxidation states within the hexacyanomanganate framework. For instance, the controlled electrochemical or chemical oxidation could lead to the Mn(IV) state, as has been observed in the disproportionation of hexacyanomanganate(III) in acidic solutions which yields both Mn(IV) and Mn(II). researchgate.net Furthermore, the potential for accessing even higher oxidation states, such as the high-spin Mn(V) identified in other multinuclear manganese-oxo complexes, presents a formidable but exciting challenge. nih.gov
A significant frontier lies in the manipulation of the spin state of the Mn(III) ion. Typically, six-coordinate Mn(III) complexes can exhibit a spin crossover (SCO) between a high-spin (S=2) and an intermediate-spin (S=1) state. nih.gov However, computational studies suggest that by modifying the coordination geometry, a two-electron spin transition from S=2 to a low-spin S=0 state might be feasible. nih.gov Future work will likely focus on inducing and controlling such spin transitions in this compound through external stimuli like pressure, temperature, or light. The ability to switch between spin states could lead to the development of molecular switches and data storage materials. hpstar.ac.cn Research into related Mn(II) and Mn(III) complexes has demonstrated that the ligand field, influenced by factors like counterions, can tune the spin-crossover properties, a strategy that could be applied here. mdpi.comnih.govacs.org
| Property | Description | Potential Research Focus |
| Oxidation State | The degree of oxidation of the central manganese atom. Currently Mn(III). | Stabilization of Mn(II), Mn(IV), and potentially Mn(V) within the hexacyanide framework through redox processes. |
| Spin State | The total spin angular momentum of the manganese ion's d-electrons. | Inducing and controlling spin-crossover (SCO) transitions (e.g., S=2 ↔ S=1 or S=2 ↔ S=0) using external stimuli. |
| Magnetic Properties | The magnetic behavior arising from the electron spin configuration. | Development of materials with switchable magnetic properties based on controlled spin-state transitions. |
Development of Advanced Synthetic Routes for Tailored Structures
Traditional synthesis of this compound yields bulk crystalline powder. A major direction for future research is the development of advanced synthetic methods to control the material's morphology, size, and dimensionality at the nanoscale. Techniques successfully used for related Prussian Blue Analogs (PBAs), such as hydrothermal synthesis, mechanochemical synthesis, and successive ionic layer deposition (SILD), could be adapted to produce tailored nanostructures like nanocubes, nanosheets, and nanowires. nih.govmdpi.comresearchgate.netjst.go.jp
These nanostructured forms are expected to exhibit enhanced properties due to their high surface-area-to-volume ratio and quantum confinement effects. For example, two-dimensional nanosheets could offer improved performance as electrode materials in batteries by shortening ion diffusion pathways. nih.govmdpi.com Furthermore, creating low-defect materials is crucial, as vacancies and incorporated water can negatively impact electrochemical performance. researchgate.net Future synthetic strategies will likely employ chelating agents or controlled precipitation conditions to achieve highly crystalline, defect-free structures with optimized properties. researchgate.net
Integration into Hybrid Materials Systems for Enhanced Functionality
To overcome some of the intrinsic limitations of this compound, such as its relatively low electrical conductivity, future research will increasingly focus on its integration into hybrid and composite materials. A promising approach involves creating composites with highly conductive carbon nanostructures, such as graphene or carbon nanotubes (CNTs). jst.go.jpresearchgate.net
Mechanochemical methods have already been shown to be effective in producing homogeneous composites of manganese-based PBAs and CNTs (KMnHCF@CNT), resulting in significantly improved electronic conductivity and rate performance in battery applications. jst.go.jp Similar strategies can be applied to this compound to create advanced electrode materials for high-performance potassium-ion batteries or supercapacitors. psu.edu Another avenue involves creating "organic-inorganic" hybrids by integrating the complex with other functional materials like polyoxometalates or conductive polymers. mdpi.com These hybrid systems could offer synergistic properties, combining the redox activity of the manganese complex with the high surface area and conductivity of the support material, leading to enhanced energy storage capacity and stability. mdpi.com
In-depth Mechanistic Studies through Operando Spectroscopy and Microscopy
Understanding the dynamic structural and electronic changes that this compound undergoes during operation is critical for designing better materials. A key future direction is the use of operando (during operation) characterization techniques. Operando X-ray absorption spectroscopy (XAS) can provide real-time information on the oxidation state and local coordination environment of the manganese centers as the material functions within a battery or catalytic system. nih.govresearchgate.netscispace.com
Similarly, in situ Raman spectroscopy is a powerful tool for probing the vibrational modes of the cyanide ligands and identifying surface-adsorbed species and reaction intermediates under actual reaction conditions. lehigh.edursc.orgmdpi.com These spectroscopic methods, combined with microscopy techniques, will allow researchers to directly observe processes like ion insertion/extraction, phase transitions, and catalyst surface reconstruction. youtube.com Such mechanistic insights are invaluable for understanding degradation pathways and rationally designing next-generation materials with improved durability and efficiency.
Theoretical Modeling for Predictive Material Design
Computational modeling, particularly Density Functional Theory (DFT), will play an increasingly vital role in guiding the design of new materials based on this compound. Theoretical studies can predict the electronic structure, magnetic properties, and spin-state energetics of the complex. nih.gov As has been demonstrated for other Mn(III) systems, DFT can be used to screen potential modifications—such as ligand substitution or the introduction of different counterions—to identify candidates with desirable spin-crossover properties. nih.gov
Furthermore, modeling can help elucidate reaction mechanisms in catalytic applications and predict ion diffusion pathways and voltages in battery materials. For more complex electronic structures, such as high-valent manganese species where standard DFT may not be accurate, advanced multireference computational methods will be necessary. nih.gov This predictive power will accelerate the discovery process, allowing researchers to focus experimental efforts on the most promising material compositions and structures, saving time and resources.
Expanding the Scope of Energy Conversion and Catalytic Applications
Building on the foundational research into its properties, a major goal is to expand the practical applications of this compound. Its structural similarity to Prussian Blue Analogs suggests significant potential as a cathode material for next-generation energy storage systems, particularly for potassium-ion batteries (KIBs), given its potassium-containing framework. dntb.gov.uamdpi.com Research will focus on optimizing its specific capacity, rate capability, and cycling stability through the strategies outlined above, such as nanostructuring and composite formation. researchgate.net
Beyond energy storage, the redox activity of the manganese center makes it a candidate for electrocatalysis and photocatalysis. Manganese complexes have shown promise as catalysts for the oxygen evolution reaction (OER) and for the reduction of carbon dioxide. rsc.orgnsf.govrsc.org Future studies will explore the activity of this compound for these and other important chemical transformations, such as selective organic oxidations. Developing manganese-based photocatalysts is particularly attractive due to manganese's abundance and low toxicity, aligning with the principles of green chemistry. chemistryviews.org
Q & A
Basic: What are the established methods for synthesizing and purifying tripotassium hexakis(cyano-C)manganate?
Methodological Answer:
Synthesis typically involves reacting manganese salts (e.g., MnCl₂) with excess potassium cyanide under controlled pH and temperature. For purification, recrystallization from a 10% KCN/ethanol solution yields air-stable dark red-brown needles . Characterization via X-ray diffraction (XRD) confirms crystallinity, while inductively coupled plasma mass spectrometry (ICP-MS) verifies stoichiometry. Ensure rigorous exclusion of moisture to prevent hydrolysis.
Basic: How is the octahedral geometry and oxidation state of manganese confirmed in this complex?
Methodological Answer:
The Mn(III) oxidation state is determined using X-ray photoelectron spectroscopy (XPS) and electron paramagnetic resonance (EPR). Octahedral geometry is validated via single-crystal XRD, revealing six cyanide ligands in an OC-6-11 configuration. Infrared (IR) spectroscopy identifies ν(C≡N) stretching frequencies (~2100 cm⁻¹), consistent with terminal cyano ligands .
Advanced: What experimental precautions are critical when studying the thermal decomposition of this compound?
Methodological Answer:
Thermogravimetric analysis (TGA) must be conducted under inert atmospheres to avoid toxic POₓ emissions . Couple TGA with mass spectrometry (TGA-MS) to track volatile decomposition products. Use sealed crucibles and secondary containment. Calibrate equipment for trace gas detection, and reference safety protocols from analogous hexacyanoferrates .
Advanced: How can magnetic susceptibility measurements resolve inconsistencies in reported spin states of the Mn center?
Methodological Answer:
Employ SQUID magnetometry to measure temperature-dependent susceptibility. Compare experimental μₑff values with theoretical predictions for high-spin (μ ≈ 4.9 μB) vs. low-spin (μ ≈ 2.8 μB) Mn(III). Account for ligand field strength using UV-Vis-NIR spectroscopy to estimate Δ₀ (splitting energy). Discrepancies may arise from lattice distortions or solvent interactions—address via neutron diffraction .
Advanced: How should researchers address contradictions in redox potential data across literature sources?
Methodological Answer:
Standardize electrochemical measurements (cyclic voltammetry) using a Ag/AgCl reference electrode and ionic strength buffers. Control trace O₂ levels via Schlenk techniques. Triangulate data with spectroelectrochemistry (UV-Vis during electrolysis) to correlate redox events with spectral changes. Review solvent effects (e.g., DMF vs. H₂O) and counterion interactions .
Advanced: What computational strategies are effective for modeling the electronic structure of this complex?
Methodological Answer:
Use density functional theory (DFT) with hybrid functionals (e.g., B3LYP) and LANL2DZ basis sets. Optimize geometry using crystallographic data as initial inputs. Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. Validate against experimental IR and EPR parameters. For spin-state energetics, employ broken-symmetry approaches .
Basic: What are the key safety protocols for handling this compound in aqueous systems?
Methodological Answer:
Use fume hoods and PPE (nitrile gloves, goggles) due to cyanide ligand release in acidic conditions. Monitor pH to avoid HCN generation. Store in airtight containers with desiccants. Reference SDS guidelines for hexacyanometallates, including emergency neutralization with FeSO₄ for spills .
Advanced: How does ligand substitution kinetics compare with analogous cobalt or iron hexacyano complexes?
Methodological Answer:
Use stopped-flow spectrophotometry to measure rate constants (k) for ligand exchange in aqueous media. Compare activation parameters (ΔH‡, ΔS‡) via Eyring plots. Mn(III) complexes typically exhibit slower kinetics than Fe(II/III) due to stronger ligand field stabilization. Probe solvent effects using deuterated solvents for kinetic isotope effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
